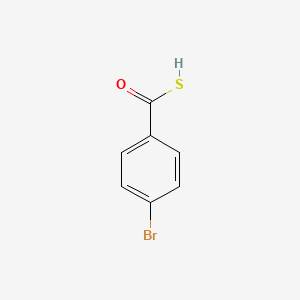
4-Bromobenzenecarbothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzothioic O-acid is an organic compound that belongs to the class of benzothioic acids It is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a thioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzothioic O-acid typically involves the bromination of benzothioic acid derivatives. One common method is the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde, followed by further reactions to introduce the thioic acid group . The reaction conditions often include the use of oxidizing agents such as Oxone and catalysts like potassium 2-iodo-5-methylbenzenesulfonate .
Industrial Production Methods
Industrial production of 4-Bromobenzothioic O-acid may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzothioic O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the thioic acid group to a thiol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Oxone, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted benzothioic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromobenzothioic O-acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromobenzothioic O-acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The bromine atom and thioic acid group play crucial roles in its binding affinity and reactivity with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic Acid: Similar in structure but lacks the thioic acid group.
4-Chlorobenzothioic Acid: Contains a chlorine atom instead of bromine.
4-Methylbenzothioic Acid: Contains a methyl group instead of bromine.
Uniqueness
4-Bromobenzothioic O-acid is unique due to the presence of both the bromine atom and the thioic acid group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
Molecular Formula |
C7H5BrOS |
|---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
4-bromobenzenecarbothioic S-acid |
InChI |
InChI=1S/C7H5BrOS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) |
InChI Key |
AHKOLAZRIZPPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















